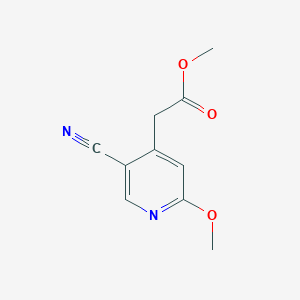
Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate is an organic compound with the molecular formula C10H10N2O3 It is a derivative of pyridine, characterized by the presence of a cyano group and a methoxy group on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
化学反应分析
Types of Reactions
Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.
科学研究应用
Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group and methoxy group on the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry and drug design.
相似化合物的比较
Similar Compounds
Methyl 2-(2-methoxypyridin-4-yl)acetate: Similar structure but lacks the cyano group.
Methyl 2-(4-methoxypyridin-3-yl)acetate: Similar structure with different substitution pattern on the pyridine ring.
Methyl 2-(5-cyano-4-methoxypyridin-3-yl)acetate: Similar structure with different positioning of the cyano and methoxy groups.
Uniqueness
Methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate is unique due to the specific positioning of the cyano and methoxy groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
methyl 2-(5-cyano-2-methoxypyridin-4-yl)acetate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-3-7(4-10(13)15-2)8(5-11)6-12-9/h3,6H,4H2,1-2H3 |
InChI 键 |
AUDKEAQANNXLQT-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C(=C1)CC(=O)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



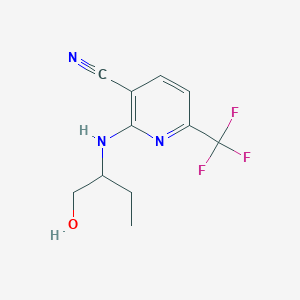
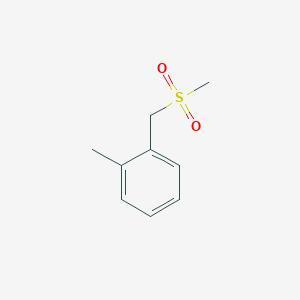
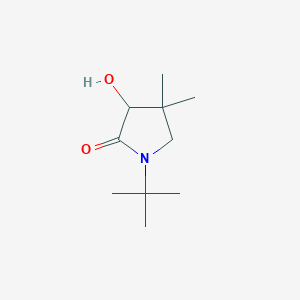
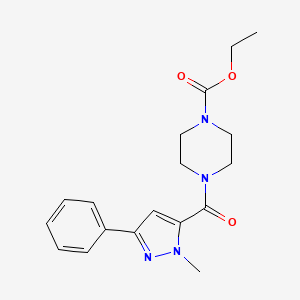
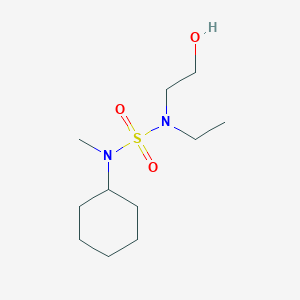
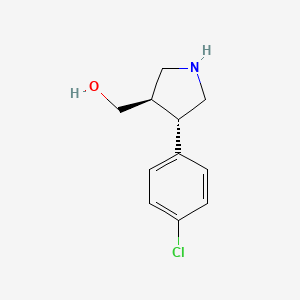
![3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)

![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)

![Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)


